5-(Phenylcarbamoyl)-2-methylbenzoxazole
Description
5-(Phenylcarbamoyl)-2-methylbenzoxazole is a benzoxazole derivative characterized by a methyl group at position 2 and a phenylcarbamoyl (C₆H₅NHCO-) substituent at position 4. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often associated with diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-N-phenyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-13-9-11(7-8-14(13)19-10)15(18)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18) |
InChI Key |
IJYIANTVPFOAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Activity
- Phenylcarbamoyl Position: In SABA1 (), the phenylcarbamoyl group is attached to a chlorinated benzene ring adjacent to a sulfonamide linker, enabling potent antibacterial activity via membrane disruption . In contrast, this compound lacks the sulfonamide moiety, which may limit its antibacterial efficacy but enhance selectivity for other targets. Compound 17 () demonstrates that substituting the phenylcarbamoyl group with electron-donating groups (e.g., 4-OMe) enhances adenosine receptor antagonism, suggesting similar modifications could optimize the target compound’s receptor affinity .
Halogenation and Lipophilicity :
Physicochemical and Pharmacokinetic Profiles
- Solubility : The phenylcarbamoyl group in PDCApy () is attached to a pyrazine-carboxylic acid, improving water solubility compared to the methylbenzoxazole core .
- Metabolic Stability : Methyl groups (e.g., in 2-methylbenzoxazole derivatives) generally reduce oxidative metabolism, extending half-life .
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